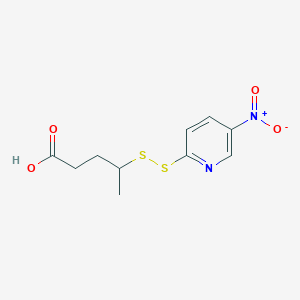

4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S2/c1-7(2-5-10(13)14)17-18-9-4-3-8(6-11-9)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPUZAGHPOFJRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625321 |

Source

|

| Record name | 4-[(5-Nitropyridin-2-yl)disulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663598-55-8 |

Source

|

| Record name | 4-[(5-Nitro-2-pyridinyl)dithio]pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663598-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5-Nitropyridin-2-yl)disulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Abstract

This technical guide provides a comprehensive analysis of 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid, a heterobifunctional linker critical to advancements in bioconjugation and targeted drug delivery. The document elucidates the compound's core physicochemical properties, reactivity, and stability, offering field-proven insights into its synthesis, purification, and analytical characterization. Detailed experimental protocols are provided for its synthesis and subsequent activation for conjugation, with a particular focus on its pivotal role in the construction of Antibody-Drug Conjugates (ADCs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker in their scientific endeavors.

Introduction: A Pivotal Scaffolding Molecule

This compound is a synthetic, non-cleavable linker that has emerged as a vital tool in medicinal chemistry and drug development.[1][2] Its structure is characterized by three key functional domains: a terminal carboxylic acid, a central disulfide bond, and a 5-nitropyridyl leaving group. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable scaffold.

The primary application of this linker lies in the development of Antibody-Drug Conjugates (ADCs).[3] In this context, the carboxylic acid moiety is typically activated to react with amine groups on an antibody, while the pyridyl disulfide end reacts specifically with thiol groups present on a cytotoxic payload. The resulting disulfide bond is designed to be stable in systemic circulation but is readily cleaved by the high concentration of reducing agents, such as glutathione, within the intracellular environment of target cancer cells, ensuring precise release of the therapeutic agent.[4] The electron-withdrawing nitro group enhances the reactivity of the disulfide bond, facilitating efficient thiol exchange.[3]

This guide will deconstruct the chemical behavior of this linker, providing the technical foundation necessary for its successful implementation in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application.

Core Chemical Identity

The structural and identifying information for the compound is summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 663598-55-8 | [5][6][7] |

| Molecular Formula | C₁₀H₁₂N₂O₄S₂ | [5][6] |

| Molecular Weight | 288.34 g/mol | [5][6] |

| Appearance | Yellow to orange crystalline powder (typical) | [8] |

Solubility and Stability

-

Solubility : The compound exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][9] For bioconjugation workflows, it is typically dissolved in a minimal amount of an anhydrous organic solvent before being introduced to an aqueous buffer solution containing the biomolecule.

-

pH-Dependent Stability : Aqueous stability is highest in mildly acidic conditions (pH 3.0-5.0).[10] Under alkaline conditions, the molecule becomes more susceptible to hydrolysis.[10]

-

Thermal Stability : Thermogravimetric analysis of similar compounds shows that thermal degradation typically initiates at temperatures around 145-160°C.[3]

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[6]

Analytical Characterization

Verifying the purity and identity of the linker is a critical quality control step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure. Expected signals include characteristic peaks for the protons on the nitropyridyl ring, as well as the aliphatic protons of the pentanoic acid chain.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at approximately m/z 289.0.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the standard method for assessing purity. A gradient elution with water/acetonitrile containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) is effective for separation.[3]

Chemical Reactivity and Mechanistic Pathways

The utility of this compound is defined by the distinct reactivity of its three functional domains.

The Disulfide Bond: A Redox-Sensitive Thiol Exchange

The core reactivity lies within the pyridyl disulfide group, which undergoes a highly efficient thiol-disulfide exchange reaction. This is the primary mechanism for conjugating thiol-containing payloads.

Mechanism:

-

A nucleophilic thiol (R-SH), typically from a drug molecule, attacks the sulfur atom adjacent to the pyridine ring.

-

The disulfide bond is cleaved, forming a new, more stable disulfide bond between the linker and the payload.

-

A byproduct, 5-nitro-pyridine-2-thione, is released. The progress of the reaction can often be monitored spectrophotometrically by measuring the absorbance of this released chromophore.

The electron-withdrawing 5-nitro group significantly enhances the electrophilicity of the target sulfur atom, accelerating the rate of the thiol exchange reaction compared to non-nitrated pyridyl disulfides.[3]

The Carboxylic Acid: Gateway to Amine Conjugation

The terminal carboxylic acid is relatively unreactive in its native state but can be readily converted into a highly reactive intermediate for conjugation to primary amines, such as those on the lysine residues of antibodies. The most common method is activation to an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry.[1][11]

Mechanism (EDC/NHS Activation):

-

A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

This unstable intermediate rapidly reacts with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.

-

The NHS ester then efficiently reacts with primary amines (R-NH₂) at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[1]

Sources

- 1. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pure.psu.edu [pure.psu.edu]

- 4. 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 6. WO2008083967A3 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

- 7. The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid with Thiols: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive examination of the chemical mechanism, kinetics, and practical application of 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid and related pyridyl disulfide reagents. These compounds are pivotal in modern bioconjugation and drug development, primarily for their ability to form cleavable disulfide linkages with thiol-containing molecules such as cysteine residues in proteins. The core of their reactivity lies in a specific thiol-disulfide exchange reaction. The reaction is initiated by a nucleophilic attack from a deprotonated thiol (a thiolate anion) on one of the sulfur atoms of the reagent's disulfide bond. The efficiency and rate of this reaction are significantly enhanced by the electronic properties of the 5-nitropyridyl group, which both activates the disulfide bond toward attack and serves as an excellent, chromophoric leaving group. This guide will dissect the key factors governing this reaction—including pH, thiol pKa, and steric effects—and provide detailed, field-proven experimental protocols for its characterization. Finally, we will explore its critical role in the design of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs), where the disulfide linker's stability in circulation and susceptibility to cleavage within the reducing environment of a target cell are paramount.

Introduction: The Rise of Pyridyl Disulfides in Bioconjugation

The precise, covalent linkage of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology and medicine.[1] Among the chemical tools developed for this purpose, pyridyl disulfide reagents, such as this compound, have emerged as exceptionally valuable. This specific molecule is a heterobifunctional linker, featuring a carboxylic acid for coupling to amines and an activated disulfide for selective reaction with thiols.[2][3]

The significance of this class of reagents lies in their ability to form disulfide bonds, which are uniquely responsive to the local redox environment. While stable in the relatively oxidizing milieu of the bloodstream, these bonds are readily cleaved by the high intracellular concentrations of reducing agents like glutathione.[4] This property makes them ideal for creating "smart" drug delivery systems, such as ADCs, that release their therapeutic payload only after reaching the target cell's interior.[4][5] This guide offers a deep dive into the fundamental chemical mechanism that underpins these applications, providing researchers with the foundational knowledge required to effectively design, execute, and troubleshoot experiments involving these powerful reagents.

The Core Mechanism: A Detailed Look at Thiol-Disulfide Exchange

The reaction between this compound and a thiol (R-SH) is a classic example of a thiol-disulfide exchange. This process is fundamentally a bimolecular nucleophilic substitution (S_N2) reaction.[6]

The Step-by-Step Mechanism:

-

Deprotonation: The reaction is initiated by the thiol, but not in its protonated form (R-SH). The actual nucleophile is the conjugate base, the thiolate anion (R-S⁻). The concentration of this highly reactive species is dependent on the pH of the solution and the pKa of the thiol.

-

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the activated disulfide bond in this compound.

-

Transition State: A transient, trigonal bipyramidal transition state is formed where the attacking thiolate and the leaving 5-nitro-pyridine-2-thiolate are momentarily bonded to the central sulfur atom.

-

Bond Cleavage and Formation: The original disulfide bond breaks, and a new, mixed disulfide is formed between the incoming thiol and the pentanoic acid moiety. Simultaneously, the 5-nitro-pyridine-2-thione is released as the leaving group.

The presence of the electron-withdrawing nitro group on the pyridine ring is a critical design feature. It significantly increases the electrophilicity (the partial positive charge) of the disulfide sulfur atoms, making them more susceptible to nucleophilic attack and thereby accelerating the reaction.[3]

Caption: General mechanism of thiol-disulfide exchange.

Key Factors Governing Reaction Kinetics

The rate and success of the conjugation reaction are not absolute; they are governed by a set of interdependent chemical principles. Understanding these factors is crucial for optimizing experimental design.

A. The Critical Role of pH and Thiol pKa

The single most important factor influencing the reaction rate is the concentration of the nucleophilic thiolate anion (R-S⁻). This is dictated by the solution's pH and the thiol's intrinsic acid dissociation constant (pKa), a relationship described by the Henderson-Hasselbalch equation.

pH = pKa + log([R-S⁻]/[R-SH])

For a reaction to proceed efficiently, the pH of the buffer should ideally be equal to or greater than the pKa of the reacting thiol. This ensures that a significant fraction of the thiol exists in its reactive deprotonated state. However, a "pKa paradox" exists: while a lower pKa favors a higher concentration of thiolate at a given pH, thiols with higher pKa values often possess greater intrinsic nucleophilicity due to higher electron density on the sulfur atom. The optimal reaction rate is therefore a balance between these two opposing factors.[6][7]

Caption: Influence of pH and pKa on thiolate concentration and reaction rate.

B. Leaving Group Stability: The Key to a Fast Reaction

An S_N2 reaction proceeds efficiently when the leaving group is stable upon its departure. The leaving group in this reaction, 5-nitro-pyridine-2-thione, is exceptionally stable for two reasons:

-

Tautomerization: It exists in equilibrium with its tautomer, 2-mercapto-5-nitropyridine.

-

Resonance: The negative charge on the thiolate form is delocalized across the aromatic ring and the nitro group, stabilizing the anion.

Crucially, this leaving group is also a strong chromophore, with a characteristic absorbance maximum around 340 nm, which is distinct from the reactants. This provides a convenient, real-time method for monitoring the reaction's progress spectrophotometrically, a principle shared with the well-known Ellman's Reagent.[8][9]

Experimental Characterization: A Practical Workflow

To harness the capabilities of this compound, researchers must be able to reliably monitor and quantify its reaction with thiols. The following workflow and protocols provide a robust framework for this purpose.

Caption: Experimental workflow for kinetic analysis.

Protocol 1: Spectrophotometric Monitoring of the Thiol-Disulfide Exchange

Objective: To quantify the rate of reaction by measuring the formation of the 5-nitro-pyridine-2-thione leaving group.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Reaction Buffer (e.g., phosphate buffer, pH 7.5)

-

Stock solution of this compound in a compatible organic solvent (e.g., DMSO).

-

Stock solution of the thiol of interest (e.g., L-cysteine, glutathione) in Reaction Buffer.

Methodology:

-

Instrument Setup: Set the spectrophotometer to read absorbance at the λ_max of the 5-nitro-pyridine-2-thione leaving group (determine this experimentally, typically ~340 nm).

-

Blanking: Prepare a blank cuvette containing only the Reaction Buffer and zero the instrument.

-

Reaction Initiation: In a new cuvette, add the Reaction Buffer and the thiol stock solution to their final desired concentrations. Place the cuvette in the spectrophotometer and begin recording data.

-

Initiate and Mix: To start the reaction, add a small volume of the disulfide reagent stock solution to the cuvette, mix rapidly by gentle inversion or with a pipette, and immediately begin continuous absorbance measurements over time.

-

Data Acquisition: Record the absorbance at regular intervals until the reaction reaches a plateau, indicating completion.

Protocol 2: Determination of Second-Order Rate Constants

Causality: To accurately determine the intrinsic reactivity (the second-order rate constant, k₂), the reaction is run under pseudo-first-order conditions. This is achieved by using a large excess (at least 10-fold) of one reactant (typically the thiol). This simplifies the rate law, as the concentration of the excess reactant remains effectively constant, allowing for straightforward calculation of the observed rate constant (kobs).

Methodology:

-

Experimental Series: Perform the reaction as described in Protocol 1, but set up a series of experiments where the thiol concentration is varied while keeping it in at least 10-fold excess over the disulfide reagent.

-

Data Conversion: For each run, convert the absorbance data to the concentration of the product using the Beer-Lambert Law (A = εbc), where ε is the molar extinction coefficient of the leaving group. This allows you to calculate the concentration of the disulfide reagent remaining at each time point.

-

Pseudo-First-Order Plot: Plot the natural logarithm of the remaining disulfide concentration (ln[Disulfide]) versus time (t). For a first-order reaction, this will yield a straight line with a slope equal to -kobs.

-

Second-Order Plot: Plot the calculated kobs values from each experiment against the corresponding concentration of the thiol ([Thiol]). This plot should be a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂.

Data Presentation:

| [Thiol] (mM) | [Disulfide] (mM) | pH | Temperature (°C) | kobs (s⁻¹) |

| 1.0 | 0.1 | 7.5 | 25 | Value 1 |

| 2.0 | 0.1 | 7.5 | 25 | Value 2 |

| 5.0 | 0.1 | 7.5 | 25 | Value 3 |

| 10.0 | 0.1 | 7.5 | 25 | Value 4 |

The second-order rate constant, k₂, is derived from the slope of k_obs vs. [Thiol].

Applications in Drug Development and Research

The unique properties of the pyridyl disulfide linkage make it a powerful tool in therapeutic and diagnostic development.

Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

The premier application is in the design of ADCs. An ADC consists of a monoclonal antibody linked to a potent cytotoxic drug. The linker's role is critical: it must be stable enough to prevent premature drug release in the bloodstream but labile enough to release the drug inside the target cancer cell. The disulfide bond formed by reacting a thiol-containing drug with an antibody modified with a pyridyl disulfide reagent is ideal. The high concentration of intracellular glutathione (a thiol) rapidly reduces the linker disulfide bond, releasing the active drug precisely where it is needed.[4][10]

Caption: Mechanism of drug release from an ADC via a disulfide linker.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced biological research and therapeutic design. Its mechanism of action, a highly refined thiol-disulfide exchange, is elegant in its simplicity and powerful in its application. The reaction is driven by the fundamental principles of nucleophilicity and leaving group stability, exquisitely tuned by the 5-nitropyridyl moiety. By understanding and controlling the key parameters of pH and reactant concentration, researchers can effectively leverage this chemistry to construct sophisticated bioconjugates, from fluorescently labeled proteins to next-generation antibody-drug conjugates. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link][6][11]

-

Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(4), 833–838. [Link][12]

-

Keire, D. A., Strauss, E., Guo, W., Noszal, B., & Rabenstein, D. L. (1998). Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione. The Journal of Organic Chemistry, 63(10), 3145-3155. [Link][13]

-

Szajewski, R. P., & Whitesides, G. M. (1980). Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. Journal of the American Chemical Society, 102(6), 2011-2026. [Link][14]

-

Jessop, C. E., & Schauer, S. J. (2009). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 26(8), 1897-1906. [Link][15]

-

Lees, W. J., & Whitesides, G. M. (1993). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. Bioorganic & Medicinal Chemistry, 1(4), 299-304. [Link][7]

-

Poole, L. B. (2015). Quantification of Thiols and Disulfides. Current Protocols in Toxicology, 64, 7.3.1-7.3.22. [Link][8]

-

BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Application Note. [Link][16]

-

Bianchi, D. H. A. (2014). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht Science Programme, 2. [Link]

-

Khan, S., & Ahmad, S. (2020). Thiol-disulfide exchange reactions occurring at modified bovine serum albumin detected using ellman's reagent (5, 5'-dithiobis (2-itrobenzoic acid). Pakistan Journal of Pharmaceutical Sciences, 33(6), 2767-2772. [Link][9]

-

Shaked, Z., Szajewski, R. P., & Whitesides, G. M. (1980). Rates of thiol-disulfide interchange reactions involving proteins and kinetic measurements of thiol pKa values. Biochemistry, 19(18), 4156–4166. [Link][17]

-

Walport, L. J., & Davis, B. G. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8343-8350. [Link][18]

-

Cold Spring Harbor Protocols. (2006). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. [Link][19]

-

Christie, R. J., & Grainger, D. W. (2012). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Tetrahedron Letters, 53(28), 3658-3661. [Link][4]

-

Creative Biolabs. (n.d.). 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid. [Link][5]

-

de la Fuente-Herreruela, M., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 69. [Link][10]

-

Guga, P. (2020). Disulfide bridge as a linker in nucleic acids' bioconjugation. Part II: A summary of practical applications. Bioorganic Chemistry, 95, 103518. [Link][20]

-

Boster Biological Technology. (n.d.). Bioconjugation application notes. [Link][1]

-

Zhang, C., et al. (2016). Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition, 55(48), 14960-14974. [Link][21]

Sources

- 1. Bioconjugation application notes [bionordika.fi]

- 2. This compound | Cytoswitch [cytoswitch.com]

- 3. Buy 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid [smolecule.com]

- 4. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid - Creative Biolabs [creative-biolabs.com]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Disulfide bridge as a linker in nucleic acids' bioconjugation. Part II: A summary of practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cysteine Modification in Peptides using 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

This guide provides a comprehensive overview of the principles, applications, and a detailed protocol for the selective modification of cysteine residues in peptides using 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid. This reagent is a valuable tool for researchers and drug development professionals engaged in bioconjugation, protein engineering, and the development of peptide-based therapeutics.

Introduction: The Strategic Importance of Cysteine Modification

Cysteine, with its unique sulfhydryl group, is a prime target for the site-selective modification of peptides and proteins.[1][2] Its relatively low abundance and high nucleophilicity make it an ideal handle for introducing a wide array of functionalities, including fluorophores, cytotoxic drugs for antibody-drug conjugates (ADCs), and polyethylene glycol (PEG) chains to enhance therapeutic properties.[3] The thiol-disulfide exchange reaction is a robust and widely employed strategy for cysteine bioconjugation, offering high selectivity and efficiency under mild, biocompatible conditions.[4][5]

The reagent, this compound, leverages the well-established reactivity of nitropyridyl disulfides. The key to its efficacy lies in the thiol-disulfide exchange mechanism, a nucleophilic substitution reaction where the deprotonated thiol of a cysteine residue (thiolate) attacks one of the sulfur atoms of the disulfide bond.[4][6] This results in the formation of a new, mixed disulfide bond between the peptide and the modifying agent, and the release of 5-nitro-2-thiopyridone, a chromogenic byproduct that allows for spectrophotometric monitoring of the reaction progress. The electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the disulfide bond, thereby accelerating the rate of the exchange reaction.[7]

The Chemistry: Thiol-Disulfide Exchange Mechanism

The modification of a cysteine residue with this compound proceeds via a classic SN2-type thiol-disulfide exchange reaction. The reaction is highly dependent on the pH of the medium, as the reactive species is the thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH).[4][6]

The reaction can be summarized in two key steps:

-

Deprotonation of the Cysteine Thiol: The equilibrium between the protonated thiol and the deprotonated thiolate is governed by the pKa of the cysteine sulfhydryl group (typically around 8.5) and the pH of the solution. At a pH close to or above the pKa, the concentration of the more reactive thiolate anion increases, thus accelerating the reaction.

-

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the this compound reagent. This leads to the formation of a transient trigonal bipyramidal transition state, followed by the cleavage of the original disulfide bond and the formation of a new mixed disulfide between the peptide and the pentanoic acid moiety. The leaving group is the 5-nitro-2-thiopyridone anion.

Figure 1: Reaction mechanism for cysteine modification.

Experimental Protocol: A Step-by-Step Guide

This section provides a representative protocol for the modification of a cysteine-containing peptide with this compound. The conditions may require optimization depending on the specific peptide sequence and its solubility characteristics.

Materials and Equipment

-

Peptide: Lyophilized cysteine-containing peptide of known purity.

-

Reagent: this compound.

-

Solvents:

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5.

-

Organic Co-solvent (if needed): Acetonitrile (ACN) or Dimethylformamide (DMF).

-

HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in ACN).

-

-

Equipment:

-

Analytical balance.

-

pH meter.

-

Vortex mixer.

-

Magnetic stirrer and stir bar.

-

Reaction vials.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

-

Spectrophotometer (optional, for monitoring byproduct formation).

-

Experimental Workflow

Figure 2: Experimental workflow for peptide modification.

Detailed Procedure

-

Preparation of Stock Solutions:

-

Peptide Stock Solution: Accurately weigh the lyophilized peptide and dissolve it in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like ACN or DMF can be added.

-

Reagent Stock Solution: Prepare a 10-fold molar excess stock solution of this compound in a suitable solvent (e.g., DMF or DMSO). Rationale: A molar excess of the reagent drives the reaction towards completion.

-

-

Reaction Setup:

-

In a clean reaction vial, add the desired volume of the peptide stock solution.

-

While gently stirring, add the calculated volume of the reagent stock solution to the peptide solution. The final concentration of the organic co-solvent should ideally be kept below 20% to avoid denaturation of the peptide.

-

Seal the vial and allow the reaction to proceed at room temperature with continuous stirring. Protect the reaction from light if any of the components are light-sensitive.

-

-

Reaction Monitoring:

-

The progress of the reaction should be monitored by reverse-phase HPLC.

-

At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture, quench it by adding an equal volume of 1% TFA in water, and inject it onto the HPLC system.

-

Monitor the disappearance of the starting peptide peak and the appearance of the modified peptide peak. The modified peptide will typically have a longer retention time due to the increased hydrophobicity.

-

-

Reaction Quenching and Purification:

-

Once the reaction is deemed complete by HPLC analysis (typically when the starting peptide peak is no longer detectable), quench the reaction by acidifying the entire mixture with TFA to a final concentration of 0.1%.

-

Purify the modified peptide from the excess reagent and byproduct using preparative reverse-phase HPLC with a suitable gradient of Solvent A and Solvent B.

-

Collect the fractions corresponding to the modified peptide peak.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the modified peptide by analytical HPLC and mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the modified peptide.

-

Pool the pure fractions, lyophilize to obtain a dry powder, and store at -20°C or -80°C.

-

Characterization of the Modified Peptide

Thorough characterization is crucial to confirm the successful and specific modification of the cysteine residue.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the modified peptide and to separate it from the starting material and byproducts. A typical C18 reverse-phase column is used with a water/acetonitrile gradient containing 0.1% TFA. The modified peptide is expected to elute at a later retention time than the unmodified peptide due to the addition of the hydrophobic pentanoic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the covalent modification.[8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. The observed mass of the purified product should match the calculated mass of the peptide plus the mass of the modifying group minus the mass of one hydrogen atom.

Table 1: Expected Mass Shift upon Modification

| Component | Chemical Formula | Molecular Weight (Da) |

| Modifying Group | C₅H₈O₂S | 132.18 |

| Hydrogen Atom | H | 1.01 |

| Net Mass Addition | +131.17 |

Note: The mass of the 5-nitropyridyl group is not added as it is part of the leaving group.

Applications in Research and Drug Development

The ability to selectively modify cysteine residues with reagents like this compound has significant implications in various fields:

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid handle on the modifying group can be used for the subsequent attachment of cytotoxic drugs, creating potent and targeted cancer therapeutics.[1][2]

-

Peptide Stapling: The introduced moiety can serve as an anchor point for creating stapled peptides, which have enhanced helical structure, proteolytic stability, and cell permeability.[2]

-

Biophysical Probes: The carboxylic acid can be conjugated to fluorescent dyes, biotin, or other reporter molecules for use in cellular imaging, binding assays, and pull-down experiments.

-

PEGylation: The terminal carboxyl group can be used to attach polyethylene glycol (PEG) chains, a common strategy to improve the pharmacokinetic profile of therapeutic peptides and proteins.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low reaction yield | - Incomplete dissolution of peptide or reagent.- Suboptimal pH.- Insufficient reagent excess. | - Add a minimal amount of organic co-solvent.- Optimize the reaction pH (test a range from 7.0 to 8.5).- Increase the molar excess of the reagent. |

| Formation of multiple products | - Disulfide scrambling or oxidation of the starting peptide.- Non-specific modification. | - Degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the pH is not excessively high. |

| No reaction | - Inactive peptide (oxidized cysteine).- Inactive reagent. | - Reduce the peptide with a mild reducing agent (e.g., TCEP) and purify before the modification reaction.- Verify the integrity of the reagent. |

Conclusion

This compound is a highly effective reagent for the selective modification of cysteine residues in peptides. The underlying thiol-disulfide exchange chemistry is robust, proceeds under mild conditions, and allows for the introduction of a versatile carboxylic acid handle for further functionalization. This technical guide provides a solid foundation for researchers to successfully implement this valuable bioconjugation strategy in their work, paving the way for advancements in drug discovery and chemical biology.

References

-

Ogilvie, K. K., & Thach, R. E. (1969). The Synthesis of Polynucleotides. I. The Stepwise Synthesis of Oligoribonucleotides. Journal of the American Chemical Society, 91(15), 4149-4156. [Link]

-

Brocklehurst, K. (1979). Specific covalent modification of thiols: applications in the study of enzymes and other biomolecules. International Journal of Biochemistry, 10(4), 259-274. [Link]

-

Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

-

Singh, R., Lamture, J. B., & Wensel, T. G. (1993). A novel method for site-directed fluorescent labeling of proteins. Analytical Biochemistry, 212(2), 433-435. [Link]

-

Mann, M., Hendrickson, R. C., & Pandey, A. (2001). Analysis of proteins and proteomes by mass spectrometry. Annual Review of Biochemistry, 70(1), 437-473. [Link]

-

Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631-637. [Link]

-

Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. [Link]

-

Medzihradszky, K. F. (2005). Characterization of protein post-translational modifications by mass spectrometry. Methods in Enzymology, 405, 116-143. [Link]

-

Walsh, C. T., Garneau-Tsodikova, S., & Gatto, G. J., Jr. (2005). Protein posttranslational modifications: the chemistry of proteome diversifications. Angewandte Chemie International Edition in English, 44(45), 7342-7372. [Link]

-

GenScript. Peptide Modifications. [Link]

-

Bodor, N., & Buchwald, P. (2012). Recent advances in the brain targeting of neuropharmaceuticals by chemical delivery systems. Advanced Drug Delivery Reviews, 64(15), 1748-1760. [Link]

-

Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. [Link]

-

ResearchGate. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. [Link]

-

Mi, W., Li, L., & Su, X. D. (2008). 5,5'-Dithio-bis(2-nitrobenzoic acid) modification of cysteine improves the crystal quality of human chloride intracellular channel protein 2. Biochemical and Biophysical Research Communications, 368(4), 919-922. [Link]

-

Semantic Scholar. Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. [Link]

-

ResearchGate. Dynamic Modification of a Mutant Cytoplasmic Cysteine Residue Modulates the Conductance of the Human 5-HT3A Receptor. [Link]

-

Chen, F. J., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 61(38), e202206436. [Link]

-

Doud, E., Tilden, J., Treacy, J., Chao, E., Montgomery, H., Kunkel, G., ... & Spokoyny, A. (2023). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ChemRxiv. [Link]

-

Chen, F. J., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 61(38), e202206436. [Link]

Sources

- 1. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. communities.springernature.com [communities.springernature.com]

The Nitropyridyl Disulfide Group: A Lynchpin in Modern Bioconjugation and Drug Delivery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Reactive Disulfide

In the landscape of bioconjugation chemistry, the nitropyridyl disulfide group stands out as a remarkably versatile and reliable functional moiety. Its predictable reactivity, coupled with the ability to create cleavable linkages, has cemented its role in a wide array of applications, from the site-specific modification of proteins to the sophisticated design of stimulus-responsive drug delivery systems. This guide provides an in-depth exploration of the core principles governing the reactivity of the nitropyridyl disulfide group, offering not just protocols, but the scientific rationale that underpins them. As researchers and drug development professionals, understanding the nuances of this chemistry is paramount to designing robust and effective bioconjugates.

The foundational utility of nitropyridyl disulfides, such as 2,2'-dithiobis(5-nitropyridine) (DTNP) and S-(3-nitro-2-pyridinesulfenyl) (S-Npys) derivatives, lies in their capacity for efficient thiol-disulfide exchange. This reaction is the cornerstone of their application, enabling the formation of a new disulfide bond with a thiol-containing molecule, such as a cysteine residue in a protein, while releasing a chromophoric byproduct, 3-nitro-2-thiopyridone.[1] This release of a colored compound provides a convenient method for monitoring the progress of the reaction spectrophotometrically.[2]

This guide will delve into the mechanistic underpinnings of this reaction, explore the critical factors that modulate its kinetics, provide detailed experimental protocols for common applications, and offer insights into the design of self-validating experimental systems.

The Heart of the Matter: The Thiol-Disulfide Exchange Reaction

The reactivity of the nitropyridyl disulfide group is centered on the thiol-disulfide exchange reaction, a nucleophilic substitution (SN2) type mechanism.[3] The process is initiated by the attack of a deprotonated thiol (a thiolate anion) on one of the sulfur atoms of the disulfide bond. This leads to the formation of a transient trigonal bipyramidal transition state, which then resolves to form a new, mixed disulfide and releases the 3-nitro-2-thiopyridone leaving group.[3]

The key to the high reactivity of nitropyridyl disulfides lies in the electron-withdrawing nature of the nitro group on the pyridine ring. This electronic effect makes the disulfide bond more electrophilic and thus more susceptible to nucleophilic attack by a thiolate. Furthermore, the resulting 3-nitro-2-thiopyridone is a relatively stable leaving group, which thermodynamically favors the forward reaction.

Factors Influencing Reactivity: A Guide to Optimizing Your Conjugation

The efficiency and specificity of the thiol-disulfide exchange reaction with nitropyridyl disulfides are not absolute but are critically influenced by a triumvirate of factors: pH, solvent, and steric hindrance. A nuanced understanding of these parameters is essential for designing successful bioconjugation strategies.

The Decisive Role of pH

The rate of the thiol-disulfide exchange reaction is profoundly pH-dependent. This is because the reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[4] Therefore, the reaction rate increases as the pH of the medium approaches and surpasses the pKa of the thiol group, leading to a higher concentration of the nucleophilic thiolate. For most cysteine residues in proteins, the pKa is around 8.3-8.6, meaning that reactions are typically more efficient at slightly alkaline pH (7.5-8.5). However, it is a delicate balance; at pH values above 8.5, the risk of side reactions, such as disulfide bond scrambling and hydrolysis of the nitropyridyl disulfide reagent itself, increases.[5]

For some applications, a lower pH is desirable to maintain the stability of the protein or other biomolecules. While the reaction will be slower, it can still proceed to completion, albeit over a longer period. The optimal pH for any given conjugation must be empirically determined, balancing the need for efficient reaction with the stability of the reactants.

The Influence of the Solvent Environment

The choice of solvent can also modulate the reactivity of the nitropyridyl disulfide group. The polarity of the solvent can influence the stability of the transition state and the solubility of the reactants. For instance, the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be necessary to dissolve hydrophobic reagents. However, the presence of these solvents can alter the pKa of the thiol and the conformation of the protein, thereby affecting the reaction rate. A systematic investigation of solvent effects is often warranted when developing a new conjugation protocol, especially when working with molecules that have limited aqueous solubility.

Steric Considerations: The Accessibility of the Thiol

The accessibility of the thiol group is a critical determinant of reactivity.[2] A cysteine residue buried within the hydrophobic core of a protein will be largely unreactive towards a nitropyridyl disulfide reagent in the aqueous phase. For this reason, partial denaturation of the protein under controlled conditions may be necessary to expose the target thiol. Conversely, for site-specific labeling, a cysteine residue engineered onto a flexible and exposed loop of a protein will exhibit much higher reactivity. When designing a protein for labeling, computational modeling can be a valuable tool to predict the surface accessibility of engineered cysteine residues.

| Factor | Effect on Reactivity | Practical Considerations |

| pH | Reaction rate increases with pH as the concentration of the reactive thiolate anion increases.[4] | Optimal pH is typically slightly above the pKa of the thiol (e.g., pH 7.5-8.5 for cysteine). Higher pH can lead to side reactions. |

| Solvent | Polarity can affect reaction rates and reactant solubility. Organic co-solvents may be required for hydrophobic reagents but can alter protein conformation. | Empirical optimization is often necessary. Start with aqueous buffers and add co-solvents as needed. |

| Steric Hindrance | The accessibility of the thiol group is crucial. Buried thiols are unreactive.[2] | Consider the local environment of the thiol. Partial denaturation or engineering cysteines in exposed regions can enhance reactivity. |

Applications in the Field: From Benchtop to Therapeutics

The unique properties of the nitropyridyl disulfide group have led to its widespread adoption in various scientific and therapeutic domains.

Site-Specific Protein Modification and Labeling

The ability to selectively target cysteine residues makes nitropyridyl disulfide reagents invaluable for the site-specific modification of proteins. This allows for the precise attachment of a wide range of functionalities, including fluorescent dyes, affinity tags, and polyethylene glycol (PEG) chains for improving protein stability and pharmacokinetics.

Redox-Responsive Drug Delivery Systems

The cleavable nature of the disulfide bond formed through this chemistry is a key feature exploited in the design of advanced drug delivery systems.[6][7] The disulfide linkage is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment inside a cell, particularly within the cytoplasm and endosomes where the concentration of glutathione is high.[8] This differential stability allows for the targeted release of a therapeutic payload at the site of action, minimizing off-target effects.

A prominent application is the functionalization of liposomes and nanoparticles with targeting ligands via a disulfide linker.[2][9] The ligand directs the nanocarrier to the target cell, and upon internalization, the disulfide bond is cleaved, releasing the encapsulated drug.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for each specific application.

Protocol 1: General Procedure for Protein Labeling with a Nitropyridyl Disulfide Reagent

This protocol describes the labeling of a protein with a single accessible cysteine residue.

Materials:

-

Protein of interest with a free cysteine residue

-

Nitropyridyl disulfide reagent (e.g., DTNP or a Npys-functionalized molecule)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: If the protein has formed disulfide-linked dimers or oligomers, it may be necessary to first reduce it. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.

-

Reagent Preparation: Dissolve the nitropyridyl disulfide reagent in a suitable solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the nitropyridyl disulfide reagent stock solution to the protein solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The progress of the reaction can be monitored by measuring the absorbance of the released 3-nitro-2-thiopyridone at its characteristic wavelength (typically around 343 nm for the thiopyridone released from DTNP).

-

Quenching: Quench any unreacted nitropyridyl disulfide reagent by adding a 100-fold molar excess of L-cysteine and incubating for an additional 30 minutes.

-

Purification: Remove the excess reagent and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Characterization: Confirm the labeling efficiency by mass spectrometry or other appropriate analytical techniques.

Protocol 2: Preparation of Peptide-Functionalized Liposomes via Pyridyl Disulfide Chemistry

This protocol outlines the preparation of liposomes decorated with a cysteine-terminated peptide.

Materials:

-

Lipids: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol, and a pyridyl disulfide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-PDP))

-

Cysteine-terminated peptide

-

Hydration Buffer: e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4

-

Chloroform

Procedure:

-

Lipid Film Formation: Dissolve the lipids (e.g., DPPC:Cholesterol:DSPE-PDP at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the Hydration Buffer by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).

-

Liposome Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

-

Peptide Conjugation: Add the cysteine-terminated peptide to the liposome suspension at a desired peptide-to-lipid molar ratio.

-

Incubation: Incubate the mixture at room temperature for 4-6 hours with gentle stirring. The reaction progress can be monitored by measuring the release of pyridine-2-thione.

-

Purification: Remove the unconjugated peptide by size exclusion chromatography or dialysis.

-

Characterization: Characterize the size, zeta potential, and peptide conjugation efficiency of the final liposome formulation.

Conclusion: A Versatile Tool for the Modern Scientist

The nitropyridyl disulfide group, through its reliable and tunable thiol-disulfide exchange chemistry, offers a powerful platform for the creation of sophisticated bioconjugates. Its utility in both fundamental research and therapeutic development is a testament to its versatility. By understanding the core principles of its reactivity and the key factors that influence it, researchers can harness the full potential of this remarkable chemical tool to advance their scientific endeavors. The protocols and insights provided in this guide are intended to serve as a foundation for the rational design and execution of experiments, empowering scientists to innovate with confidence.

References

-

Bernatowicz, M. S., Matsueda, G. R., & Quertermous, T. (1986). A method for the synthesis of S-3-nitro-2-pyridinesulfenyl-cysteine peptides. Tetrahedron Letters, 27(26), 2941-2944. [Link]

-

Moreno, M., Pardilla, V., & de la Maza, A. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 1-14. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 838-846. [Link]

-

van der Vlies, A. J., O'Neil, C. P., & Hubbell, J. A. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate chemistry, 21(4), 645-650. [Link]

-

Barz, M., & Luxenhofer, R. (2012). Bioconjugation using thiols: old chemistry rediscovered to connect polymers with nature's building blocks. ACS Macro Letters, 1(12), 1414-1418. [Link]

-

Sun, H., Zhang, Y., & Li, Z. (2017). Pyridyl disulfide reaction chemistry: an efficient strategy toward redox-responsive cyclic peptide–polymer conjugates. Polymer Chemistry, 8(25), 3840-3847. [Link]

-

Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623-1641. [Link]

-

Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(4), 833-837. [Link]

-

LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. [Link]

-

Jensen, K. S., Hansen, R. E., & Winther, J. R. (2009). Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation. Antioxidants & redox signaling, 11(5), 1047-1058. [Link]

-

Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623-1641. [Link]

-

Andre, F., & Meienhofer, J. (1994). Formation of disulfide bonds in synthetic peptides and proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press. [Link]

-

Wunderlich, M., & Glockshuber, R. (2007). Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori. Journal of molecular biology, 367(3), 854-867. [Link]

-

Nagy, P. (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

-

Moreno, M., Pardilla, V., & de la Maza, A. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Docta Complutense. [Link]

-

Moreno, M., Pardilla, V., & de la Maza, A. (2019). Two-step lipid-peptide conjugation through pyridyl disulfide reaction... ResearchGate. [Link]

-

Roy, D., Cambre, J. N., & Sumerlin, B. S. (2010). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 1(11), 1621-1634. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. ResearchGate. [Link]

-

Tu, B. P., & Weissman, J. S. (2004). The FAD-and O2-dependent reaction cycle of Ero1-mediated disulfide bond formation in the endoplasmic reticulum. Molecular cell, 14(2), 221-231. [Link]

-

Meng, F., Cheng, R., Deng, C., & Zhong, Z. (2014). Redox sensitive nanoparticles with disulfide bond linked sheddable shell for intracellular drug delivery. Med chem, 4(11), 753-755. [Link]

-

Laboratory 4 – Liposomes. (n.d.). [Link]

-

Zhang, Y., Xu, J., & Li, Z. (2018). In Situ Phototriggered Disulfide-Cross-Link Nanoparticles for Drug Delivery. Macromolecular rapid communications, 39(1), 1700547. [Link]

-

Liu, X., Liu, Y., & Liu, J. (2013). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of pharmaceutical and biomedical analysis, 75, 153-159. [Link]

-

Kim, E., & Kim, D. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. The Open Biology Journal, 5(1). [Link]

-

Zhang, L., & Tam, J. P. (1996). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo (1, 4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1145-1153. [Link]

-

Montanez, M. I., Garcia, M., & Varela, J. A. (2013). A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes. Dalton Transactions, 42(31), 11134-11142. [Link]

-

Lacetera, A., & Aschi, M. (2014). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 16(24), 12261-12267. [Link]

-

Schroll, A. L., Hondal, R. J., & Flemer Jr, S. (2012). 2, 2'-dithiobis (5-nitropyridine)(DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of peptide science: an official publication of the European Peptide Society, 18(9), 553-564. [Link]

-

Wang, J., Sun, X., & Mao, W. (2016). Synthetic methods of disulfide bonds applied in drug delivery systems. Current organic chemistry, 20(14), 1476-1492. [Link]

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77. [Link]

-

Tam, J. P., & Merrifield, R. B. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Analysis Protocols (pp. 261-304). Humana Press. [Link]

-

Schroll, A. L., Hondal, R. J., & Flemer Jr, S. (2012). 2, 2'-Dithiobis (5-nitropyridine)(DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Discovering Novel Applications for Pentanoic Acid Disulfide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Scaffold

The confluence of a reactive disulfide bond and a tunable pentanoic acid moiety endows a unique set of physicochemical properties upon a class of molecules that hold immense, yet largely uncharted, promise. While alpha-lipoic acid stands as a well-recognized antioxidant and metabolic cofactor, it represents only a fraction of the potential applications for pentanoic acid disulfide derivatives. This guide is crafted for the innovator, the researcher at the forefront of discovery, providing a framework to systematically explore and unlock novel therapeutic and material science applications for this versatile chemical scaffold. We will journey from the foundational chemistry to the frontiers of their use in oncology, inflammation, and smart materials, equipping you with the knowledge and methodologies to pioneer the next generation of disulfide-based technologies.

Part 1: The Core Architecture - Understanding the Structure-Function Relationship

The power of pentanoic acid disulfide derivatives lies in the synergy between their two key structural features: the disulfide bond and the pentanoic acid backbone.

The Disulfide Bond: The Reactive Core

The disulfide (-S-S-) linkage is a dynamic covalent bond that is central to the biological and material activities of these derivatives. Its reactivity is primarily governed by the thiol-disulfide exchange mechanism, a process fundamental to cellular redox homeostasis. This exchange allows the disulfide to interact with cysteine residues in proteins, thereby modulating their structure and function. This reactivity is the basis for their application as enzyme inhibitors, signaling pathway modulators, and redox-responsive linkers in drug delivery systems.[1][2]

The Pentanoic Acid Moiety: The Modulatory Backbone

The five-carbon carboxylic acid chain, or a derivative thereof, provides a scaffold for fine-tuning the molecule's pharmacokinetic and physicochemical properties. Modifications to this chain can alter:

-

Solubility and Bioavailability: Influencing how the molecule is absorbed, distributed, metabolized, and excreted (ADME).

-

Lipophilicity: Affecting its ability to cross cellular membranes.

-

Target Specificity: By incorporating specific targeting ligands, the derivative can be directed to particular cells or tissues.

The synthesis of novel derivatives often involves modifications to this pentanoic acid chain, such as through Steglich esterification, to create a library of compounds with diverse properties for screening.[3][4]

Part 2: Charting New Frontiers - A Framework for Discovery

The quest for novel applications requires a systematic and hypothesis-driven approach. The following framework outlines a logical progression from conceptualization to validation.

Hypothesis Generation: Connecting Chemistry to Unmet Needs

The initial step involves a deep dive into the chemical possibilities of the pentanoic acid disulfide scaffold and aligning them with existing challenges in medicine and material science.

Caption: A streamlined workflow for generating novel application hypotheses.

Synthesis and Library Development

With a clear hypothesis, the next step is the synthesis of a focused library of novel pentanoic acid disulfide derivatives. A variety of synthetic strategies can be employed to create both symmetrical and unsymmetrical disulfides with diverse functionalities.[5][6][7][8]

Table 1: Synthetic Approaches for Pentanoic Acid Disulfide Derivatives

| Synthetic Method | Description | Key Advantages |

| Oxidative Coupling of Thiols | The reaction of two thiol-containing precursors in the presence of an oxidizing agent to form a symmetrical disulfide. | Straightforward, high atom economy. |

| Thiol-Disulfide Exchange | The reaction of a thiol with a disulfide to form a new, unsymmetrical disulfide. | Allows for the creation of more complex and targeted molecules. |

| Steglich Esterification | Modification of the carboxylic acid group of the pentanoic acid chain to create esters with varied properties.[3][4] | Mild reaction conditions, broad functional group tolerance. |

| Ring-Opening Polymerization | Using cyclic disulfide monomers, such as derivatives of lipoic acid, to create polymers with disulfide bonds in the backbone.[9][10] | Creates degradable polymers for applications like drug delivery. |

Experimental Validation: A Tiered Approach

A multi-tiered validation process is crucial to efficiently screen and characterize the novel derivatives.

Tier 1: In Vitro Characterization

This initial phase focuses on confirming the fundamental chemical and biological properties of the synthesized compounds.

Protocol: High-Throughput Thiol-Disulfide Exchange Assay

This assay is fundamental for quantifying the reactivity of the disulfide bond.

-

Objective: To determine the rate of reaction between a pentanoic acid disulfide derivative and a model thiol.

-

Materials:

-

Pentanoic acid disulfide derivative.

-

A thiol-containing molecule (e.g., glutathione, cysteine).

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).[11]

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

UV-Vis spectrophotometer.

-

-

Procedure:

-

Prepare solutions of the derivative and the thiol in the reaction buffer.

-

Mix the solutions in a 96-well plate.

-

At defined time intervals, add Ellman's reagent to a sample from the reaction mixture.

-

The reaction of DTNB with unreacted thiols produces a colored product (2-nitro-5-thiobenzoate), which can be quantified by measuring the absorbance at 412 nm.[11][12]

-

The rate of decrease in free thiols corresponds to the rate of the thiol-disulfide exchange reaction.

-

-

Data Analysis: Plot the concentration of free thiols over time to determine the reaction kinetics.

Tier 2: Cell-Based Assays for Therapeutic Applications

For derivatives with therapeutic potential, cell-based assays are essential to assess their efficacy and mechanism of action in a biological context.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended protein target within a cell.[13][14][15][16][17]

-

Objective: To determine if a pentanoic acid disulfide derivative stabilizes its target protein against thermal denaturation.

-

Procedure:

-

Treat intact cells with the derivative or a vehicle control.

-

Heat the cells across a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of soluble target protein at each temperature using methods like Western blotting or ELISA.

-

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the derivative indicates direct binding.[13][15]

Tier 3: In Vivo Models for Preclinical Validation

The most promising candidates from in vitro and cell-based assays should be evaluated in relevant animal models to assess their in vivo efficacy and safety.

Example: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used and well-characterized model of acute inflammation.[18][19][20][21][22]

-

Objective: To evaluate the ability of a pentanoic acid disulfide derivative to reduce acute inflammation.

-

Procedure:

-

Administer the derivative or a control vehicle to rodents.

-

After a set period, inject a solution of carrageenan into the paw to induce localized inflammation and edema.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

-

Data Analysis: A significant reduction in paw swelling in the treated group compared to the control group indicates anti-inflammatory activity.

Part 3: Novel Application Frontiers

The unique properties of pentanoic acid disulfide derivatives open up a vast landscape of potential applications.

Therapeutic Innovations

-

Oncology: The higher concentration of glutathione in cancer cells compared to healthy cells makes the disulfide bond an excellent trigger for targeted drug delivery.[2][23] Pentanoic acid disulfide derivatives can be used to create prodrugs that are activated specifically within the tumor microenvironment, or as components of redox-responsive nanocarriers that release their chemotherapeutic payload inside cancer cells.[2][23][24][25] There is also emerging evidence for their direct anticancer activity by targeting mitochondrial pathways.[26]

-

Anti-inflammatory Agents: The ability of these derivatives to modulate the function of proteins involved in inflammatory signaling pathways, such as NF-κB, makes them promising candidates for the treatment of chronic inflammatory diseases.

-

Enzyme Inhibitors: The disulfide bond can form a reversible covalent bond with cysteine residues in the active site of enzymes, leading to their inhibition. This makes them attractive for targeting enzymes implicated in various diseases.

Advanced Material Science

-

Self-Healing Materials: The reversible nature of the disulfide bond allows for the creation of polymers that can autonomously repair themselves after damage.[27][28][29][30][31] When a crack forms, the disulfide bonds can break and then reform across the damaged interface upon the application of a stimulus like heat, restoring the material's integrity.[27][28][29][30][31]

-

Drug Delivery Systems: Polymers containing disulfide bonds in their backbone or as pendant groups can be formulated into nanoparticles, micelles, or hydrogels for controlled drug release.[1][9][10][32] The disulfide bonds are stable in the bloodstream but are cleaved in the reducing environment of the cell, leading to the disassembly of the carrier and the release of the encapsulated drug.[1][2][23]

Caption: Overview of novel application areas for pentanoic acid disulfide derivatives.

Part 4: Future Perspectives and Conclusion

The field of pentanoic acid disulfide derivatives is at an exciting juncture. The convergence of advanced synthetic chemistry, high-throughput screening, and a deeper understanding of cellular redox biology is paving the way for the development of a new generation of smart therapeutics and materials. The principles and methodologies outlined in this guide provide a robust foundation for researchers to build upon. By embracing a creative and systematic approach to discovery, we can unlock the full potential of this remarkable chemical scaffold and translate its unique properties into tangible solutions for some of the most pressing challenges in medicine and technology.

References

-

Self-Healing Materials Based on Disulfide Links. Macromolecules. [Link]

-

Disulfide-containing Macromolecules for Therapeutic Delivery. National Institutes of Health. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. [Link]

-

Self-healing materials based on disulfide bond-containing acrylate networks. ResearchGate. [Link]

-

Redox-Responsive Drug Delivery Systems: A Chemical Perspective. AUS Repository. [Link]

-

Self-healing materials based on disulfide links. TUE Research Portal. [Link]

-

Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review. National Institutes of Health. [Link]

-

Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. National Institutes of Health. [Link]

-

Redox-Responsive Drug Delivery Systems: A Chemical Perspective. National Institutes of Health. [Link]

-

SYNTHESIS OF NOVEL LIPOIC ACID DERIVATIVES. ScienceOpen. [Link]

-

Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. MDPI. [Link]

-

Disulfide bond-responsive nanotherapeutic systems for effective payload in cancer therapy. ResearchGate. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Institutes of Health. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. MDPI. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

-

Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shellfor Intracellular Drug Delivery. Semantic Scholar. [Link]

-

Pain, Immunology & Inflammation Models. Pharmaron. [Link]

-

Synthesis of novel lipoic acid derivatives. Journal of the Chilean Chemical Society. [Link]

-

Poly(disulfide)s: From Synthesis to Drug Delivery. ACS Publications. [Link]

-

Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. National Institutes of Health. [Link]

-

Synthesis of Novel Lipoic Acid Derivates. Repositorio - Universidad Autónoma de Chile. [Link]

-

A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. National Institutes of Health. [Link]

-

Disulfide-containing monomers in chain-growth polymerization. Royal Society of Chemistry. [Link]

-

Synthesis and anticancer evaluation of alpha-lipoic acid derivatives. PubMed. [Link]

-

Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI. [Link]

-

Unsymmetrical disulfides synthesis. ResearchGate. [Link]

-